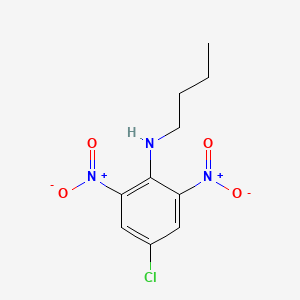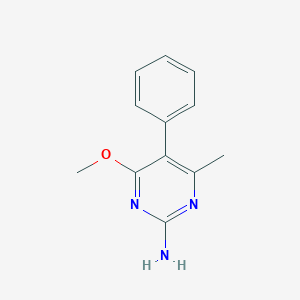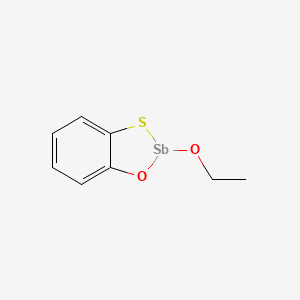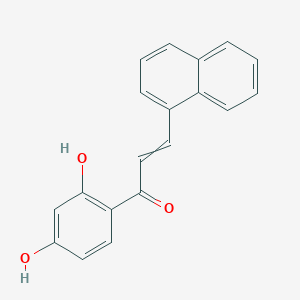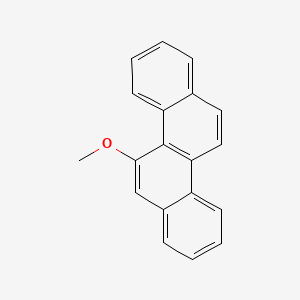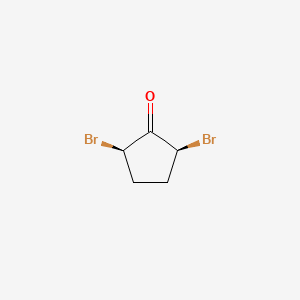
Cyclopentanone, 2,5-dibromo-, cis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentanone, 2,5-dibromo-, cis-: is a chemical compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. The specific compound has two bromine atoms attached to the cyclopentanone ring at the 2 and 5 positions, and these bromine atoms are on the same side of the ring, making it a cis-isomer.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cyclopentanone, 2,5-dibromo-, cis- typically involves the bromination of cyclopentanone. The reaction can be carried out using bromine (Br₂) in the presence of a solvent such as carbon tetrachloride (CCl₄). The reaction conditions often require controlled temperatures to ensure the selective addition of bromine atoms at the 2 and 5 positions.
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired cis-isomer.
Chemical Reactions Analysis
Types of Reactions: Cyclopentanone, 2,5-dibromo-, cis- can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂).
Reduction Reactions: The compound can be reduced to form cyclopentanone derivatives with fewer bromine atoms.
Oxidation Reactions: The compound can be oxidized to form more complex structures with additional functional groups.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide (NaOH) or ammonia (NH₃) in aqueous or alcoholic solutions.
Reduction Reactions: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Major Products Formed:
Substitution Reactions: Cyclopentanone derivatives with different substituents replacing the bromine atoms.
Reduction Reactions: Cyclopentanone with fewer bromine atoms or fully reduced cyclopentane.
Oxidation Reactions: Cyclopentanone derivatives with additional oxygen-containing functional groups.
Scientific Research Applications
Cyclopentanone, 2,5-dibromo-, cis- has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Cyclopentanone, 2,5-dibromo-, cis- involves its interaction with molecular targets through its bromine atoms and carbonyl group. The bromine atoms can participate in electrophilic reactions, while the carbonyl group can engage in nucleophilic addition reactions. These interactions can lead to the formation of various products depending on the reaction conditions and reagents used.
Comparison with Similar Compounds
Cyclopentanone, 2-bromo-, cis-: A similar compound with only one bromine atom at the 2 position.
Cyclopentanone, 2,5-dichloro-, cis-: A compound with chlorine atoms instead of bromine atoms at the 2 and 5 positions.
Cyclopentanone, 2,5-dibromo-, trans-: The trans-isomer of the compound with bromine atoms on opposite sides of the ring.
Uniqueness: Cyclopentanone, 2,5-dibromo-, cis- is unique due to the specific spatial arrangement of its bromine atoms, which can influence its reactivity and interactions with other molecules. The cis-configuration can lead to different chemical and physical properties compared to its trans-isomer or other similar compounds.
Properties
CAS No. |
61209-44-7 |
|---|---|
Molecular Formula |
C5H6Br2O |
Molecular Weight |
241.91 g/mol |
IUPAC Name |
(2S,5R)-2,5-dibromocyclopentan-1-one |
InChI |
InChI=1S/C5H6Br2O/c6-3-1-2-4(7)5(3)8/h3-4H,1-2H2/t3-,4+ |
InChI Key |
NCQGXAFVNKDKRW-ZXZARUISSA-N |
Isomeric SMILES |
C1C[C@@H](C(=O)[C@@H]1Br)Br |
Canonical SMILES |
C1CC(C(=O)C1Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


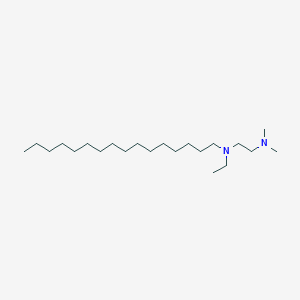
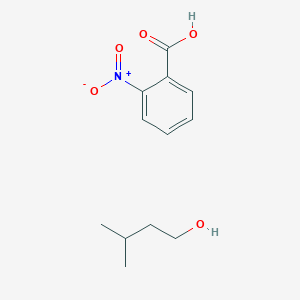
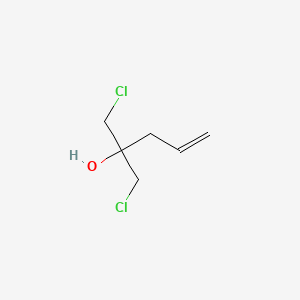
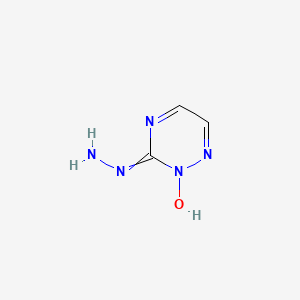
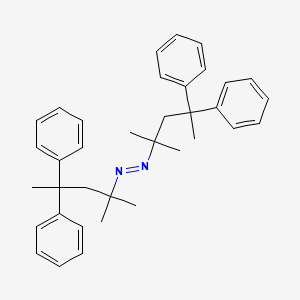
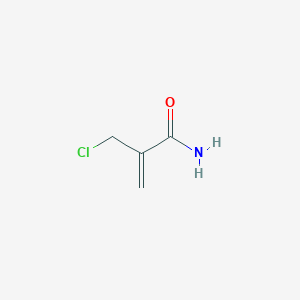
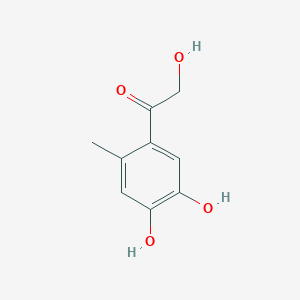
![2,5-Bis[(2-hydroxy-3-nitrophenyl)methylidene]cyclopentan-1-one](/img/structure/B14581135.png)

